![molecular formula C13H10N6O4 B10973648 5-[(4-nitro-1H-pyrazol-1-yl)methyl]-N-(pyrimidin-2-yl)furan-2-carboxamide](/img/structure/B10973648.png)
5-[(4-nitro-1H-pyrazol-1-yl)methyl]-N-(pyrimidin-2-yl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(2-PYRIMIDINYL)-2-FURAMIDE is a complex organic compound that features a pyrazole ring, a pyrimidine ring, and a furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(2-PYRIMIDINYL)-2-FURAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the nitro group. The pyrimidine ring is then synthesized separately and coupled with the pyrazole derivative. Finally, the furan ring is introduced to complete the synthesis.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure scalability and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(2-PYRIMIDINYL)-2-FURAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dimethyl sulfoxide (DMSO) and acetonitrile are often used to facilitate these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups to the pyrazole ring.
Wissenschaftliche Forschungsanwendungen
5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(2-PYRIMIDINYL)-2-FURAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(2-PYRIMIDINYL)-2-FURAMIDE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole and pyrimidine rings can interact with enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(1-PHENYL-1H-PYRAZOLE-4-YL)-NICOTINAMIDE: Similar in structure but with a phenyl group instead of a nitro group.
3(5)-SUBSTITUTED PYRAZOLES: These compounds share the pyrazole ring but differ in the substituents attached to the ring.
Uniqueness
5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(2-PYRIMIDINYL)-2-FURAMIDE is unique due to the presence of the nitro group, which imparts specific chemical reactivity and potential biological activity. The combination of the pyrazole, pyrimidine, and furan rings also contributes to its distinct properties and applications.
Eigenschaften
Molekularformel |
C13H10N6O4 |
|---|---|
Molekulargewicht |
314.26 g/mol |
IUPAC-Name |
5-[(4-nitropyrazol-1-yl)methyl]-N-pyrimidin-2-ylfuran-2-carboxamide |
InChI |
InChI=1S/C13H10N6O4/c20-12(17-13-14-4-1-5-15-13)11-3-2-10(23-11)8-18-7-9(6-16-18)19(21)22/h1-7H,8H2,(H,14,15,17,20) |
InChI-Schlüssel |
ARIMWLACFHLSMS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(N=C1)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methanone](/img/structure/B10973567.png)
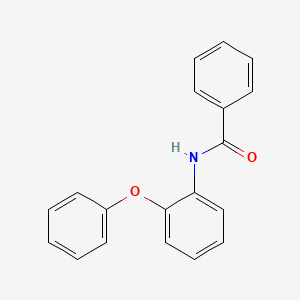
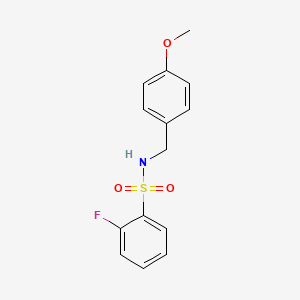

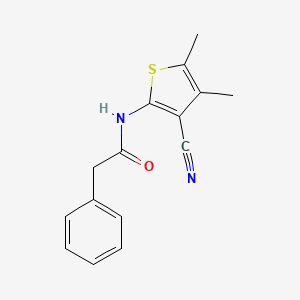
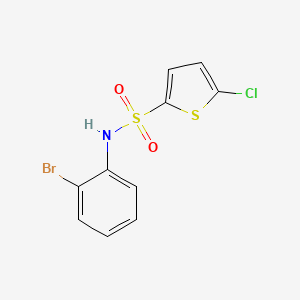
![2-[(5-Chloro-2-methoxybenzoyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10973616.png)
![4-nitro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-5-amine](/img/structure/B10973621.png)
![[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]{4-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methanone](/img/structure/B10973622.png)
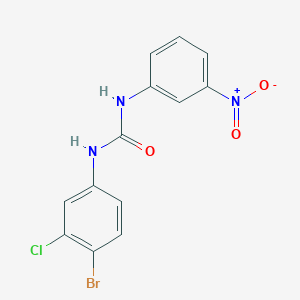

![{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-yl}(1H-pyrazol-1-yl)methanone](/img/structure/B10973641.png)
![6-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid](/img/structure/B10973654.png)
![(3,5-dimethyl-1H-pyrazol-1-yl)[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanone](/img/structure/B10973660.png)
